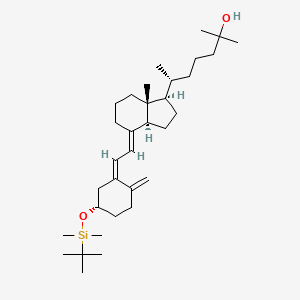

3-O-terc-butildimetilsilil calcifediol

Descripción general

Descripción

3-O-tert-Butyldimethylsilyl Calcifediol is a synthetic derivative of calcifediol, which is a form of vitamin D3. This compound is primarily used in biochemical research, particularly in the study of vitamin D metabolism and its effects on calcium absorption and bone health .

Aplicaciones Científicas De Investigación

3-O-tert-Butyldimethylsilyl Calcifediol is widely used in scientific research, including:

Chemistry: Studying the synthesis and reactivity of vitamin D derivatives.

Biology: Investigating the role of vitamin D in cellular processes and metabolism.

Medicine: Exploring the therapeutic potential of vitamin D analogs in treating diseases such as osteoporosis and rickets.

Industry: Used in the development of vitamin D supplements and fortified foods

Mecanismo De Acción

Target of Action

The primary target of 3-O-tert-Butyldimethylsilyl Calcifediol is the Vitamin D Receptor (VDR). This receptor is a nuclear hormone receptor that binds to the biologically active form of vitamin D, calcitriol . The VDR is involved in the regulation of various biological processes including calcium homeostasis, bone health, and immune response .

Mode of Action

3-O-tert-Butyldimethylsilyl Calcifediol binds to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . It can also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Biochemical Pathways

The binding of 3-O-tert-Butyldimethylsilyl Calcifediol to the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . This interaction influences various biochemical pathways, including those involved in calcium and phosphate homeostasis .

Pharmacokinetics

It is known that the half-life of calcifediol, the compound from which it is derived, is approximately 11 days in healthy adults and 25 days in patients with stage 3 and 4 chronic kidney disease .

Result of Action

The action of 3-O-tert-Butyldimethylsilyl Calcifediol results in the regulation of gene expression, which can influence a variety of cellular processes. This includes the regulation of calcium and phosphate homeostasis, which is crucial for bone health .

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-Butyldimethylsilyl Calcifediol involves the protection of the hydroxyl group at the 3-position of calcifediol with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 3-O-tert-Butyldimethylsilyl Calcifediol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

3-O-tert-Butyldimethylsilyl Calcifediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The TBDMS group can be substituted with other protective groups or functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of calcitriol derivatives, while reduction can yield various hydroxylated products .

Comparación Con Compuestos Similares

Similar Compounds

Calcifediol: The parent compound of 3-O-tert-Butyldimethylsilyl Calcifediol.

Calcitriol: The active form of vitamin D3.

Alfacalcidol: A synthetic analog of vitamin D used in the treatment of osteoporosis and other bone disorders

Uniqueness

3-O-tert-Butyldimethylsilyl Calcifediol is unique due to its protective TBDMS group, which enhances its stability and allows for selective reactions at other positions in the molecule. This makes it a valuable intermediate in the synthesis of various vitamin D derivatives .

Propiedades

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZMHDJIUFEYKE-NXMZLKDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747260 | |

| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-90-3 | |

| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)

![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)